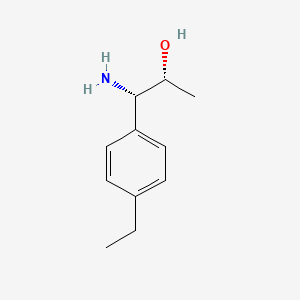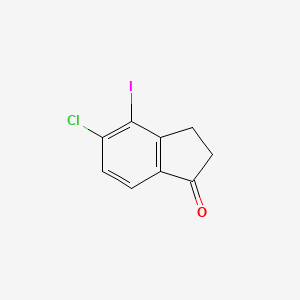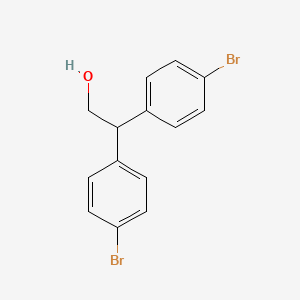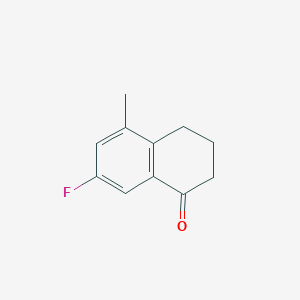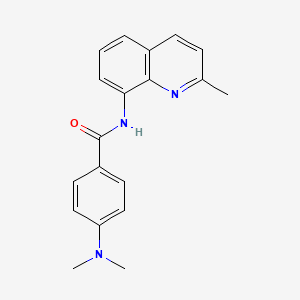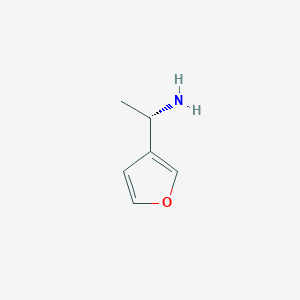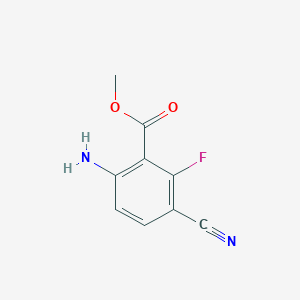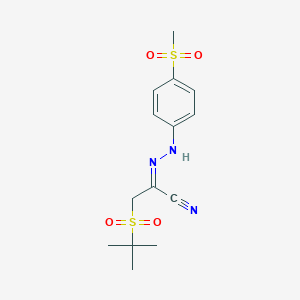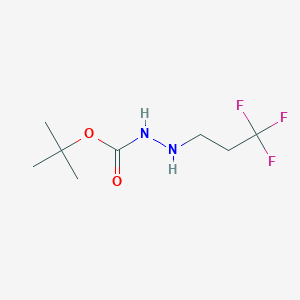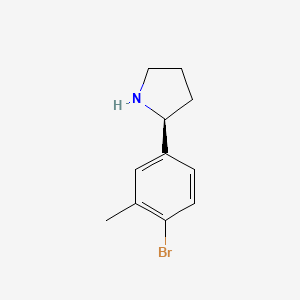
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-bromo-3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine typically involves the reaction of 4-bromo-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The resulting intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Bromo-3-methylphenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(4-Bromo-3-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
4-Bromo-3-methylphenylpyrrolidine: A compound with a similar structure but lacking the chiral center.
Uniqueness
(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine is unique due to its chiral nature, which can lead to specific interactions with biological targets. This enantiomer may exhibit different pharmacological properties compared to its ®-enantiomer or the racemic mixture.
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
(2S)-2-(4-bromo-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
Clave InChI |
JFLBFTBAXZNXHS-NSHDSACASA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@@H]2CCCN2)Br |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCCN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


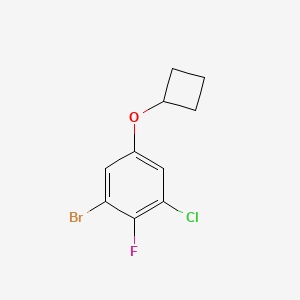
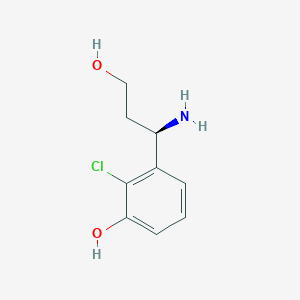
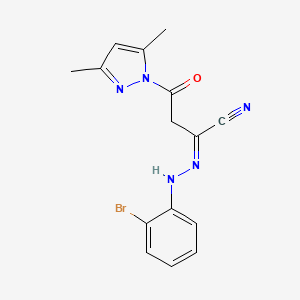
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)

